molecular formula C9H13NS B8637177 [1-(thiophen-2-yl)cyclobutyl]methanamine

[1-(thiophen-2-yl)cyclobutyl]methanamine

Cat. No.: B8637177
M. Wt: 167.27 g/mol
InChI Key: GTUVTTAJTJDQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(thiophen-2-yl)cyclobutyl]methanamine is an organic compound that belongs to the class of amines It features a cyclobutyl ring substituted with a thienyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(thiophen-2-yl)cyclobutyl]methanamine typically involves the reaction of a cyclobutyl derivative with a thienyl group and subsequent introduction of the methylamine group. One common method involves the use of cyclobutyl bromide and thienyl lithium, followed by the addition of methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(thiophen-2-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[1-(thiophen-2-yl)cyclobutyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(thiophen-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler analogue with only a cyclobutyl ring and an amine group.

    Thienylmethylamine: Contains a thienyl group and a methylamine group but lacks the cyclobutyl ring.

    Cyclobutylthienylamine: Combines the cyclobutyl and thienyl groups but in a different structural arrangement.

Uniqueness

[1-(thiophen-2-yl)cyclobutyl]methanamine is unique due to its specific combination of a cyclobutyl ring, thienyl group, and methylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

(1-thiophen-2-ylcyclobutyl)methanamine

InChI

InChI=1S/C9H13NS/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5,7,10H2

InChI Key

GTUVTTAJTJDQFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Thien-2-ylcyclobutyl)methylamine is prepared from thien-2-ylacetonitrile (3.70 g, 30 mmol), 1,3-dibromopropane (9.09 g, 45 mmol), as described in Example 1 in 55% yield.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step One

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